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Introduction
The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse group

of ion channels crucial for a wide array of physiological processes, ranging from

mechanosensation and proprioception to electrolyte homeostasis and neurotransmission. The

archetypal member, DEG-1, first identified in the nematode Caenorhabditis elegans, provided a

foundational understanding of the structure and function of these channels. Gain-of-function

mutations in deg-1 lead to neuronal swelling and degeneration, highlighting the critical role of

ion flux regulation in cellular health. In mammals, the legacy of DEG-1 is carried by two major

subfamilies: the Acid-Sensing Ion Channels (ASICs) and the Epithelial Sodium Channels

(ENaCs). These homologues, while sharing a common ancestry and structural framework with

DEG-1, have evolved to fulfill distinct and vital roles in mammalian physiology and

pathophysiology.

This technical guide provides an in-depth exploration of the core mammalian homologues of

DEG-1. It is designed for researchers, scientists, and drug development professionals, offering

a consolidated resource of quantitative data, detailed experimental protocols, and a visual

representation of the key signaling pathways governing the function of these critical ion

channels. The information presented herein is intended to facilitate a deeper understanding of

ASIC and ENaC channels and to support ongoing research and therapeutic development

efforts targeting this important channel superfamily.
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Mammalian Homologues of DEG-1: ASICs and
ENaCs
The DEG/ENaC superfamily in mammals is primarily composed of the ASIC and ENaC

subfamilies, both of which are amiloride-sensitive, sodium-selective ion channels.[1][2]

Acid-Sensing Ion Channels (ASICs): Primarily expressed in the central and peripheral

nervous systems, ASICs are proton-gated cation channels.[1][3] They are key players in

sensing extracellular pH fluctuations that occur during synaptic transmission, inflammation,

and ischemic events.[1][3] Their involvement in pain perception, fear, learning, and

neurodegeneration following ischemic stroke makes them significant targets for drug

development.[1][4][5] Six ASIC subunits have been identified, encoded by four genes:

ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4.[2] These subunits assemble into

functional homo- or heterotrimeric channels, each with distinct biophysical and

pharmacological properties.[6]

Epithelial Sodium Channels (ENaCs): ENaCs are constitutively active channels

predominantly located in the apical membrane of epithelial cells in tissues such as the

kidney, lung, and colon.[7][8] They are critical for maintaining sodium and water balance,

which in turn regulates blood pressure.[8] The canonical ENaC is a heterotrimer composed

of α, β, and γ subunits, although a δ subunit can substitute for the α subunit in some tissues.

[8][9][10] Dysfunction of ENaC is linked to several diseases, including hypertension (Liddle's

syndrome) and cystic fibrosis.[11][12]

Quantitative Data on DEG-1 Homologues
A precise understanding of the biophysical and pharmacological properties of ASIC and ENaC

channels is essential for functional studies and drug design. The following tables summarize

key quantitative data from the literature.

Table 1: Biophysical Properties of ASIC and ENaC
Channels
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Channel
Subtype

pH of Half-
Maximal
Activation
(pH₅₀)

Single-
Channel
Conductance
(pS)

Ion Selectivity
(PNa+/PK+)

Key
Characteristic
s

ASIC1a

(homomer)
~6.2 - 6.6 ~10-15 High

Permeable to

Ca²⁺ in addition

to Na⁺.[2][10]

ASIC2a

(homomer)
~4.4 ~12-18 Moderate

Low proton

sensitivity.[2]

ASIC3

(homomer)
~6.4 - 6.8 ~6-10 High

Exhibits a

biphasic current

with a transient

and sustained

component.

ASIC1a/2a

(heteromer)
~5.0 ~15 High

Intermediate

properties

between ASIC1a

and ASIC2a

homomers.

αβγ-ENaC

Not applicable

(constitutively

active)

~4-5 (in high

Na⁺)
Very High (>500)

Highly selective

for Na⁺ over K⁺.

[13]

δβγ-ENaC

Activated by

protons (EC₅₀

~pH 6.0)

~40 PNa+ > PLi+

Divergent cation

selectivity

compared to

αβγ-ENaC.[10]

[14]

Table 2: Pharmacological Profile of Key Modulators
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Channel Subtype Modulator Potency (IC₅₀ / Kᵢ) Mode of Action

ASIC1a Amiloride ~10-100 µM Non-specific blocker

ASIC1a
PcTx1 (Psalmotoxin

1)
~0.9 nM Specific inhibitor

αβγ-ENaC Amiloride
~0.1-0.2 µM (Kᵢ ~20

nM)
Potent Blocker[8][10]

δβγ-ENaC Amiloride ~2.6 µM

Blocker (lower affinity

than for αβγ-ENaC)

[10]

αβγ-ENaC Benzamil ~0.01 µM Potent Blocker

δβγ-ENaC Benzamil ~0.3 µM

Blocker (lower affinity

than for αβγ-ENaC)

[10]

Table 3: Tissue Expression of ASIC and ENaC Subunits
in Humans

Subunit
Primary Tissues of Expression
(mRNA/Protein)

ASIC1
Central Nervous System (widespread), Dorsal

Root Ganglia (DRG)[15][16]

ASIC2 Central Nervous System, DRG[15][16]

ASIC3 Primarily Dorsal Root Ganglia[2][15]

α-ENaC
Kidney (distal nephron), Colon, Lung, Sweat

Glands[7][8]

β-ENaC Kidney, Colon, Lung[7][8]

γ-ENaC Kidney, Colon, Lung[7][8]

δ-ENaC Brain, Pancreas, Testis, Ovary, Esophagus[10]
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Signaling Pathways
The activity of ASIC and ENaC channels is tightly regulated by a complex network of

intracellular signaling pathways. These pathways modulate channel expression at the cell

surface, their open probability, and their interaction with other proteins.

ENaC Regulation by the Nedd4-2 Pathway
A key regulatory mechanism for ENaC is its ubiquitination by the E3 ubiquitin ligase Nedd4-2,

which targets the channel for internalization and degradation. This process is dynamically

controlled by hormones like aldosterone via the serum and glucocorticoid-inducible kinase 1

(SGK1).

Aldosterone SGK1
 activates

Nedd4-2

 phosphorylates

14-3-3 Protein

ENaC (Surface)

 ubiquitinates

ENaC (Internalized/
Degraded)

 internalization

 binds &
 inhibits
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ENaC regulation by Aldosterone-SGK1-Nedd4-2 signaling.

ASIC1a Modulation by Protein Kinase C (PKC)
The function of ASIC1a, a key player in acid-induced neuronal injury, is modulated by various

kinases, including Protein Kinase C (PKC). The PKC signaling cascade can influence ASIC1a

expression and activity, often involving the transcription factor NF-κB.

Downstream Effects

PKC Activator
(e.g., PMA)

Protein Kinase C
(PKC)

 activates

NF-κB

 activates

ASIC1a Gene
(Transcription)

 promotes

ASIC1a Protein
(Expression)

 leads to

ASIC1a Channel
(Function)

 increases
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Click to download full resolution via product page

Modulation of ASIC1a expression and function by PKC/NF-κB.

Experimental Protocols
Reproducible and robust experimental methods are the cornerstone of ion channel research.

This section provides detailed protocols for key techniques used to study ASIC and ENaC

channels.

Protocol 1: Whole-Cell Patch-Clamp Recording of ASICs
in Transfected HEK293 Cells
This protocol describes the electrophysiological recording of proton-activated currents from

ASIC channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂

incubator.

For transfection, plate cells onto glass coverslips in a 35 mm dish to reach 50-70%

confluency on the day of transfection.

Transfect cells with a plasmid encoding the desired ASIC subunit(s) (e.g., hASIC1a) and a

fluorescent marker (e.g., eGFP) using a suitable transfection reagent (e.g., Lipofectamine

2000) according to the manufacturer's protocol.

Incubate cells for 24-48 hours post-transfection to allow for channel expression.

2. Electrophysiology:

Solutions:

External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM
HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM
HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.
Activating Solution (e.g., pH 6.0): Same as external solution, but buffered with 10 mM
MES instead of HEPES and pH adjusted to 6.0 with HCl.

Recording:

Transfer a coverslip with transfected cells to the recording chamber on an inverted
microscope and perfuse with the external solution (pH 7.4).
Identify transfected cells by fluorescence.
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the
internal solution.
Establish a giga-ohm seal and obtain the whole-cell configuration.
Clamp the cell membrane potential at a holding potential of -60 mV.
Rapidly apply the activating solution (e.g., pH 6.0) using a fast perfusion system to evoke
an inward current.
Wash with the external solution (pH 7.4) to allow the current to return to baseline and the
channel to recover from desensitization.

Data Analysis:

Record and analyze the peak current amplitude, activation kinetics, and desensitization
kinetics using appropriate software (e.g., pCLAMP, AxoGraph).
To determine pH sensitivity (pH₅₀), apply a range of acidic solutions and plot the
normalized peak current against the pH, fitting the data with the Hill equation.

Click to download full resolution via product page

Workflow for ASIC patch-clamp electrophysiology.

Protocol 2: Ion Flux Assay for ENaC Activity using a
Fluorescent Indicator

This protocol provides a method for measuring ENaC activity in a population of cells by

monitoring changes in intracellular Na⁺ concentration using a Na⁺-sensitive fluorescent dye.

This is suitable for higher-throughput screening of ENaC modulators.

1. Cell Preparation:
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Plate cells expressing ENaC (e.g., mpkCCD cells or transfected CHO cells) in a 96-well

black-walled, clear-bottom plate and grow to confluence.

Wash the cells twice with a low-Na⁺ buffer (e.g., replacing NaCl with NMDG-Cl).

2. Dye Loading:

Prepare a loading buffer containing a Na⁺-sensitive fluorescent indicator (e.g., CoroNa

Green AM or Asante Natrium Green-2 AM) and Pluronic F-127 in the low-Na⁺ buffer.

Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.

Wash the cells three times with the low-Na⁺ buffer to remove excess dye.

3. Assay Performance:

Place the 96-well plate into a fluorescence plate reader capable of kinetic reads and with

automated injection.

Establish a baseline fluorescence reading in the low-Na⁺ buffer.

To measure ENaC inhibition, add compounds (e.g., amiloride) to the wells and incubate for

10-20 minutes.

Initiate the Na⁺ influx by injecting a high-Na⁺ buffer (e.g., 140 mM NaCl) into the wells.

Immediately begin kinetic fluorescence reading (e.g., every 5-10 seconds for 5-10 minutes)

at the appropriate excitation/emission wavelengths for the chosen dye.

4. Data Analysis:

The rate of fluorescence increase is proportional to the rate of Na⁺ influx through ENaC.

Calculate the initial rate of fluorescence change (slope) for each well.

For inhibitor studies, normalize the rates to a vehicle control (0% inhibition) and a maximal

inhibition control (e.g., high concentration of amiloride, 100% inhibition).
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Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-

response curve to determine the IC₅₀.

Conclusion
The mammalian homologues of C. elegans DEG-1, the ASIC and ENaC channels, are

fundamental to a vast range of physiological functions and are deeply implicated in numerous

human diseases. Their roles as sensors of chemical and mechanical stimuli place them at the

forefront of research in neuroscience, cardiovascular regulation, and epithelial biology. As

therapeutic targets, they hold immense promise for the development of novel treatments for

conditions such as chronic pain, ischemic stroke, hypertension, and cystic fibrosis.[4][11][12]

[17] A thorough understanding of their quantitative properties, the signaling networks that

control them, and the experimental methods used to probe their function is paramount. It is

hoped that this technical guide will serve as a valuable resource for the scientific community,

accelerating discovery and innovation in this dynamic and clinically significant field of ion

channel research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/figure/Proposed-mechanism-of-ENaC-regulation-by-Nedd4-2-Usp2-45-and-proteolytic-cleavage_fig3_23169348
https://pmc.ncbi.nlm.nih.gov/articles/PMC2217156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2217156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2788841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2788841/
https://journals.physiology.org/doi/full/10.1152/ajplung.00206.2012
https://pmc.ncbi.nlm.nih.gov/articles/PMC3380336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3380336/
https://digitalcommons.library.uab.edu/etd-collection/1119/
https://digitalcommons.library.uab.edu/etd-collection/1119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2154365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2154365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2525749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2525749/
https://www.researchgate.net/figure/Relative-expression-of-ASIC-mRNAs-in-human-neuronal-tissues-Quantitative-RT-PCR_fig5_230565924
https://pmc.ncbi.nlm.nih.gov/articles/PMC9629378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9629378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138231/
https://www.benchchem.com/product/b10857395#deg-1-homologues-in-other-species
https://www.benchchem.com/product/b10857395#deg-1-homologues-in-other-species
https://www.benchchem.com/product/b10857395#deg-1-homologues-in-other-species
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

